molecular formula C7H10Cl2N2 B15291859 (1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride

(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B15291859
M. Wt: 193.07 g/mol
InChI Key: DPXIFWYDDZFXJN-JEDNCBNOSA-N
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Description

(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as substituted pyridines. These compounds are characterized by a pyridine ring substituted at various positions with different functional groups. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted pyridine.

    Chlorination: The pyridine ring is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Amine Introduction: The ethanamine group is introduced through a nucleophilic substitution reaction, often using an amine source like ethylamine.

    Resolution: The (1S) enantiomer is separated using chiral resolution techniques.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride: The enantiomer of the compound with potentially different biological activity.

    2-chloro-5-(ethylamino)pyridine: A structurally similar compound with different substitution patterns.

    5-chloro-2-(methylamino)pyridine: Another related compound with a different amine group.

Uniqueness

(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride is unique due to its specific stereochemistry and substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

(1S)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1

InChI Key

DPXIFWYDDZFXJN-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)Cl)N.Cl

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)N.Cl

Origin of Product

United States

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